Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
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Overview
Description
Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate is a complex organic compound that features a trifluoromethyl group, an imidazo[4,5-b]pyridine moiety, and a piperidine carboxylate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The resulting pyridine carboxylate can then be transformed into various derivatives, including the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl and piperidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole-containing compounds: These compounds are known for their broad range of chemical and biological properties.
Uniqueness
Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in drug development for enhancing the pharmacokinetic profiles of potential therapeutics.
Properties
Molecular Formula |
C13H13F3N4O2 |
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Molecular Weight |
314.26 g/mol |
IUPAC Name |
trifluoromethyl 4-imidazo[4,5-b]pyridin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H13F3N4O2/c14-13(15,16)22-12(21)19-6-3-9(4-7-19)20-8-18-11-10(20)2-1-5-17-11/h1-2,5,8-9H,3-4,6-7H2 |
InChI Key |
IKAKGTQYFRQIRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C2C=CC=N3)C(=O)OC(F)(F)F |
Origin of Product |
United States |
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